
1-(4-Nitrophenyl)-2-thiourea
Overview
Description
1-(4-Nitrophenyl)-2-thiourea is a thiourea derivative characterized by a nitro group (-NO₂) at the para position of the phenyl ring attached to the thiourea (-NH-CS-NH₂) backbone. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic structure, reactivity, and intermolecular interactions.
Preparation Methods
Preparation Methods of 1-(4-Nitrophenyl)-2-thiourea
Classical Synthetic Route via 4-Nitroaniline and Thiocyanate
The most common and well-documented method involves the reaction of 4-nitroaniline with thiocyanate salts in the presence of an acid catalyst, typically hydrochloric acid. The process proceeds as follows:
- Step 1: Dissolve 4-nitroaniline in a suitable solvent such as ethanol.
- Step 2: Add potassium thiocyanate (or ammonium thiocyanate) and hydrochloric acid to the solution.
- Step 3: Heat the mixture under reflux for several hours to facilitate the formation of the thiourea derivative.
- Step 4: Cool the reaction mixture to precipitate the product.
- Step 5: Filter and purify the product by recrystallization from an appropriate solvent (e.g., ethanol or aqueous ethanol).
This method is favored for its straightforwardness and relatively high yield. Industrial production often employs this route with optimized parameters such as temperature control, reactant concentration, and reaction time to maximize yield and purity.
Reaction of 4-Nitroaniline with Isothiocyanates
An alternative approach involves the direct reaction of 4-nitroaniline with isothiocyanates under reflux conditions in solvents like acetone or ethanol. This method is particularly useful for synthesizing substituted thioureas and analogs.
- 4-Nitroaniline is dissolved in acetone.
- The corresponding isothiocyanate is added gradually.
- The mixture is refluxed for several hours (6–8 h).
- The product is isolated by filtration and purified by recrystallization.
This method allows for structural variation by changing the isothiocyanate reagent and has been used to prepare various thiourea derivatives with satisfactory yields (45–83%).
Mechanochemical Synthesis (Solvent-Free Ball Milling)
Recent advances have demonstrated the feasibility of mechanochemical synthesis of thioureas, including this compound, by neat grinding or liquid-assisted grinding (LAG) without solvents.
- Reactants (4-nitroaniline and thiourea or thiocyanate) are mixed in stoichiometric ratios.
- The mixture is subjected to ball milling for 20–60 minutes.
- The product is obtained in high purity and yield (≥99%) without the need for solvents or extensive purification.
This environmentally friendly method reduces waste and energy consumption and avoids solvent-related hazards.
Multi-Step Synthesis via Chalcone Intermediates
In some research contexts, this compound derivatives are prepared via chalcone intermediates:
- 4-Nitroacetophenone is condensed with furfural under basic conditions (NaOH in ethanol) to form a chalcone.
- The chalcone is then reacted with thiourea under reflux in ethanolic sodium hydroxide.
- The resulting thiourea derivative is isolated by filtration and recrystallization.
This method is more complex but allows the synthesis of heterocyclic derivatives incorporating the this compound moiety.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Characterization
Spectroscopic Characterization: Products are typically characterized by IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity. For example, IR bands characteristic of thiourea NH and C=S groups, and nitro group vibrations are diagnostic.
Yields and Purity: Yields vary by method but generally range from moderate (45%) to excellent (≥99%) depending on reaction conditions and purification. Mechanochemical methods yield very pure products with minimal solvent use.
Reaction Monitoring: Thin-layer chromatography (TLC) and elemental analysis are commonly used to monitor reaction progress and confirm product purity.
Industrial Optimization: Reaction parameters such as temperature, solvent choice, catalyst concentration, and reaction time are optimized to maximize yield and minimize by-products in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2-thiourea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiourea moiety can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Organic Synthesis
1-(4-Nitrophenyl)-2-thiourea serves as a reagent in organic synthesis, facilitating the formation of various heterocyclic compounds. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to create derivatives with tailored properties for specific applications .
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : It has shown potential against various bacterial strains, affecting their growth and survival.
- Antitumor Effects : Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Neuroprotective Properties : Preliminary research suggests it may protect neuronal cells from oxidative stress .
Medicinal Chemistry
The compound is being explored for therapeutic applications, particularly in drug development. Its interactions with biological macromolecules make it a candidate for new drug formulations targeting various diseases, including cancer and bacterial infections .
Industrial Applications
This compound is utilized in various industrial processes:
- Dyes and Pigments : Its chemical structure allows it to act as a precursor in synthesizing dyes.
- Chemicals Production : It is employed in producing other industrial chemicals due to its reactivity .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of several derivatives of this compound using cellular assays. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, highlighting the compound's potential as a lead structure for developing anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound effectively inhibited bacterial growth, suggesting its utility as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Electronic Modifications
Thiourea derivatives are structurally diverse, with variations primarily in substituents on the phenyl ring. Key comparisons include:
Key Observations :
- Electron-donating groups (e.g., -OH, -C₂H₅) increase electron density, enhancing hydrogen bonding (for -OH) or hydrophobic interactions (for -C₂H₅) .
Physical and Chemical Properties
Solubility and Stability:
- This compound : Moderate solubility in polar solvents due to nitro group polarity.
- 1-(1-Naphthyl)-2-thiourea (ANTU) : Low water solubility (0.06 g/100 mL) due to bulky naphthyl group, contrasting with nitro derivatives.
- 1-(4-Hydroxyphenyl)thiourea : Higher aqueous solubility due to -OH group’s hydrogen-bonding capability.
Thermal Properties:
- 1-(2,6-Dimethylphenyl)-2-thiourea : Melting point = 195°C, higher than many derivatives due to steric stabilization.
- This compound : Likely lower melting point than dimethylphenyl analogs due to reduced steric hindrance.
Molecular Interactions and Crystal Packing
Hydrogen Bonding :
Planarity and Dihedral Angles :
- The dihedral angle between thiourea and phenyl rings in This compound analogs is ~6°–16°, whereas chlorine substitution increases angles to ~17°, affecting molecular stacking .
Biological Activity
1-(4-Nitrophenyl)-2-thiourea (CAS No. 3696-22-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound exhibits its biological effects primarily through interactions with various cellular components. Similar compounds have been documented to influence biochemical pathways, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, affecting their growth and survival.
- Antitumor Effects : It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis.
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress and neurotoxicity.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Bioavailability : The compound demonstrates good bioavailability, allowing it to penetrate biological barriers effectively.
- Dose-Dependent Effects : Studies indicate that the biological effects vary with dosage levels, where lower doses may exert beneficial effects without significant toxicity.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli | |
Antitumor | Induces apoptosis in cancer cell lines | |
Neuroprotective | Reduces oxidative stress in neuronal cells |
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were assessed, showing effectiveness comparable to traditional antibiotics like ciprofloxacin. The findings indicated that the compound could serve as a potential alternative in treating resistant bacterial infections.
Antitumor Studies
In vitro studies on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth. The compound's mechanism involved inducing cell cycle arrest and apoptosis, with IC50 values indicating substantial efficacy at nanomolar concentrations. These results suggest its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Research on neuroprotection highlighted the compound's ability to mitigate neuronal damage induced by oxidative stress. In models of neurodegenerative diseases, treatment with this compound resulted in reduced cell death and improved cellular function, suggesting a promising role in neuroprotection.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-nitrophenyl)-2-thiourea, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 4-nitroaniline with thiourea or its derivatives in the presence of a thiophilic agent (e.g., ammonium thiocyanate). Purity optimization requires rigorous purification techniques such as recrystallization from ethanol or methanol, followed by characterization via melting point analysis (206°C, decomposition) and HPLC .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Spectroscopy : Use FT-IR to confirm the thiourea moiety (C=S stretch ~1250–1350 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹). UV-Vis spectroscopy can monitor electronic transitions influenced by the nitro group .
- Crystallography : X-ray diffraction (XRD) using software like SHELXL or OLEX2 for structure refinement. The nitro and thiourea groups often form intermolecular hydrogen bonds, affecting packing and stability .
Q. How should researchers handle safety concerns related to this compound?
The compound is classified as toxic (R25: Toxic if swallowed). Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Store in a cool, dry environment away from oxidizing agents. Dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. These models help explain reactivity patterns, such as nucleophilic attack at the thiourea sulfur or nitro group reduction. Compare computed vibrational frequencies with experimental IR data to validate accuracy .
Q. What strategies resolve discrepancies between experimental and computational data in thiourea derivatives?
- Structural mismatches : Re-examine XRD refinement parameters (e.g., thermal displacement factors) using SHELXL.
- Electronic properties : Adjust DFT functionals (e.g., hybrid vs. pure exchange-correlation terms) to better align with UV-Vis or NMR results.
- Thermal stability : Pair thermogravimetric analysis (TGA) with molecular dynamics simulations to assess decomposition pathways .
Q. How do substituents on the phenyl ring influence the biological or catalytic activity of thiourea derivatives?
The nitro group at the para position enhances electron-withdrawing effects, increasing acidity of the thiourea NH protons. This promotes hydrogen-bonding interactions in enzyme inhibition or metal coordination. Comparative studies with chloro- or methyl-substituted analogs (e.g., 1-(4-chlorophenyl)-2-thiourea) reveal structure-activity relationships critical for drug design or catalysis .
Q. What experimental controls are essential when studying thiourea reactivity under oxidative conditions?
- Include blank reactions (without the thiourea) to rule out solvent or catalyst-driven side reactions.
- Monitor reaction progress via LC-MS to detect intermediates like sulfenic or sulfinic acids.
- Use radical scavengers (e.g., TEMPO) to confirm/negate radical-mediated pathways .
Q. Methodological Notes
- Data Reproducibility : Always cross-validate computational results (DFT, molecular docking) with experimental data (XRD, spectroscopy) .
- Crystallographic Challenges : For poorly diffracting crystals, employ high-intensity synchrotron sources or cryogenic cooling to improve data quality .
- Safety Protocols : Adhere to GHS guidelines for labeling and storage, particularly for toxic thiourea derivatives .
Properties
IUPAC Name |
(4-nitrophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYAANPIHFKKMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190454 | |
Record name | (p-Nitrophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-22-8 | |
Record name | N-(4-Nitrophenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3696-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (p-Nitrophenyl)thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3696-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (p-Nitrophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-nitrophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.